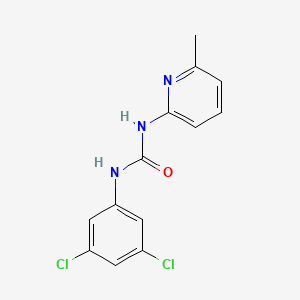
N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as Diuron, is a herbicide that is widely used to control the growth of weeds in agriculture. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. The chemical structure of Diuron is shown in Figure 1.
作用機序
N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the conversion of light energy into chemical energy. By binding to this protein, this compound prevents the transfer of electrons from the reaction center to the electron acceptor, effectively blocking photosynthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. These include inhibition of photosynthesis, disruption of membrane function, and interference with the synthesis of nucleic acids and proteins. In addition, this compound has been shown to have toxic effects on aquatic organisms, including fish and invertebrates.
実験室実験の利点と制限
One of the main advantages of N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea is its effectiveness against a wide range of weeds. It is also relatively inexpensive and easy to apply. However, this compound can have negative effects on non-target organisms, including aquatic organisms and beneficial insects. In addition, there is some concern about the potential for resistance to develop in weeds over time.
将来の方向性
There are several areas of research that could be pursued in the future to further our understanding of N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea and its potential applications. These include:
1. Developing new formulations of this compound that are less toxic to non-target organisms.
2. Investigating the potential for resistance to develop in weeds and developing strategies to prevent or manage resistance.
3. Studying the effects of this compound on soil microorganisms and the potential for soil degradation.
4. Exploring the potential for this compound to be used in combination with other herbicides to improve weed control.
5. Investigating the potential for this compound to be used in combination with other agricultural practices, such as crop rotation and cover cropping, to improve overall weed management.
Conclusion:
This compound is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting photosynthesis in plants and has a number of biochemical and physiological effects. While this compound is effective against a wide range of weeds, there are concerns about its potential negative effects on non-target organisms and the potential for resistance to develop over time. There are several areas of research that could be pursued in the future to further our understanding of this compound and its potential applications.
合成法
N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea can be synthesized by reacting 3,5-dichloroaniline with methyl isocyanate and 2-pyridylamine in the presence of a catalyst such as triethylamine. The reaction is shown in Figure 2.
科学的研究の応用
N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds and is widely used in agriculture to control their growth. This compound has also been studied for its potential use in controlling the growth of algae in water bodies.
特性
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-12(16-8)18-13(19)17-11-6-9(14)5-10(15)7-11/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZNAKXEEFCTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

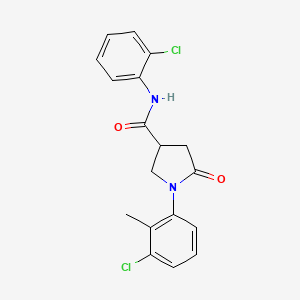
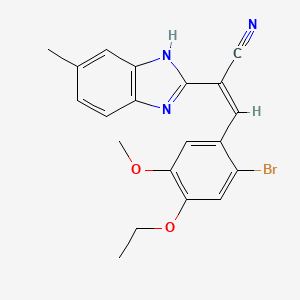
![6-tert-butyl-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5417449.png)
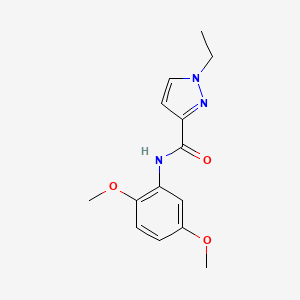
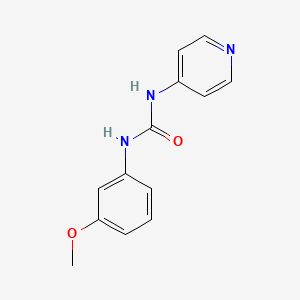
![3-{2-[(5-hydroxypentyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5417482.png)

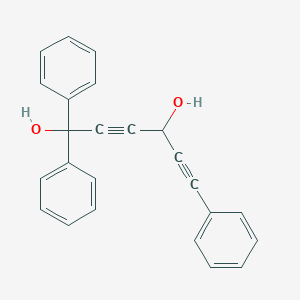


![5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5417520.png)
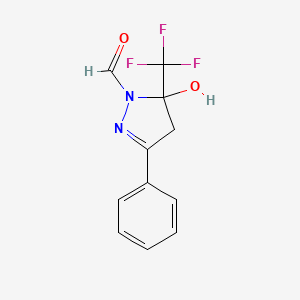
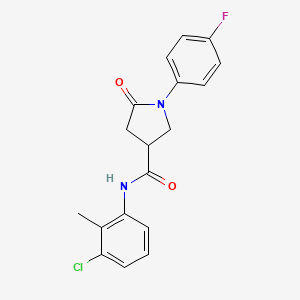
![3-(2-methyl-1H-imidazol-1-yl)-N-[1-(3-methylphenyl)piperidin-4-yl]butanamide](/img/structure/B5417538.png)